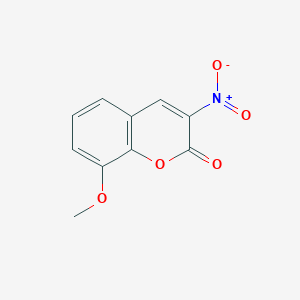
8-methoxy-3-nitrochromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-nitrochromen-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzopyran ring system with methoxy and nitro substituents at the 8th and 3rd positions, respectively. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-nitrochromen-2-one typically involves the nitration of 8-methoxy-2H-1-benzopyran-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient nitration while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
8-methoxy-3-nitrochromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2H-1-Benzopyran-2-one, 8-methoxy-3-amino-.
Substitution: Various substituted benzopyran derivatives.
Oxidation: Quinones and other oxidized products.
Aplicaciones Científicas De Investigación
8-methoxy-3-nitrochromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-methoxy-3-nitrochromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 8-methoxy-: Lacks the nitro group, resulting in different chemical and biological properties.
2H-1-Benzopyran-2-one, 3-methyl-: Contains a methyl group instead of a nitro group, leading to variations in reactivity and applications.
2H-1-Benzopyran-2-one, 6-methoxy-4-methyl-: Features different substitution patterns, affecting its chemical behavior and uses.
Uniqueness
8-methoxy-3-nitrochromen-2-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activities. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
88184-83-2 |
|---|---|
Fórmula molecular |
C10H7NO5 |
Peso molecular |
221.17 g/mol |
Nombre IUPAC |
8-methoxy-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H7NO5/c1-15-8-4-2-3-6-5-7(11(13)14)10(12)16-9(6)8/h2-5H,1H3 |
Clave InChI |
QNUXDVHLEIGXAA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















